methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a thiophene ring substituted with a furan-2-carbonyl group, linked via a sulfamoyl bridge to a phenyl-carbamate moiety. This design combines aromatic and heterocyclic components, which are often associated with enhanced pharmacokinetic properties and target-binding capabilities in medicinal chemistry.
Key structural attributes:
- Thiophene core: Contributes π-π stacking interactions in biological systems.
- Sulfamoyl linkage: Imparts polarity and hydrogen-bonding capacity.
- Methyl carbamate group: A common pharmacophore in enzyme inhibitors and prodrugs.
Properties
IUPAC Name |
methyl N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-25-18(22)20-12-4-7-14(8-5-12)28(23,24)19-11-13-6-9-16(27-13)17(21)15-3-2-10-26-15/h2-10,19H,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNDRFSRQFGLCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)phenyl)carbamate, with the CAS number 1797615-86-1, is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.5 g/mol. The compound features a combination of functional groups, including a furan moiety, a thiophene ring, and a sulfamoyl group, which are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₆S₂ |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1797615-86-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of functional groups allows for significant hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of these targets.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access and inhibiting enzymatic reactions.
- Anticancer Activity : Similar compounds have shown promising anticancer properties by inducing apoptosis in cancer cells through DNA interaction and inhibition of cell proliferation .
- Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory effects, possibly by modulating cytokine production or inhibiting inflammatory pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have reported IC50 values for related compounds ranging from 3.0 µM to 22.54 µM against various cancer cell lines such as MCF-7 and A549 . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of carbamate compounds can inhibit the proliferation of human cancer cell lines effectively. For example:
- Molecular Docking Studies : Computational studies suggest that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent.
Summary of Findings
The biological activity of this compound is promising due to its structural diversity and functional capabilities:
Comparison with Similar Compounds
Methyl Thiophene-2-carbonylcarbamate (4e) and Methyl Furan-2-carbonylcarbamate (4f)
Source : Synthesized via Pd-catalyzed reactions in THF, as described in Heterocycles (2013) .
| Property | Target Compound | 4e (Thiophene) | 4f (Furan) |
|---|---|---|---|
| Core Heterocycle | Thiophene + Furan | Thiophene | Furan |
| 1H NMR Shifts | Not reported | δ 7.45–7.30 (thiophene) | δ 7.60–7.20 (furan) |
| Electron Density | Mixed (electron-deficient) | Moderately electron-rich | Highly electron-deficient |
| Bioactivity | Unknown | Not reported | Not reported |
Key Insight : The target compound’s dual heterocyclic system may confer synergistic electronic effects compared to 4e and 4f, which possess single heterocycles. This could enhance binding to enzymes requiring dual aromatic interactions .
Albendazole (Methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate)
Source : Anthelmintic drug described in .
| Property | Target Compound | Albendazole |
|---|---|---|
| Core Structure | Thiophene-furan-carbamate | Benzimidazole-carbamate |
| Molecular Weight | ~422 g/mol (estimated) | 265.34 g/mol |
| Bioactivity | Unknown | Broad-spectrum antiparasitic |
| Solubility | Likely low (sulfamoyl group) | Low (lipophilic) |
Key Insight: Unlike Albendazole’s planar benzimidazole system, the target compound’s non-planar thiophene-furan scaffold may reduce DNA intercalation (a common mechanism of benzimidazoles) but improve selectivity for non-nucleic acid targets .
Sulfamoyl-Containing Analogues
2-(4-{N-[(Thiophen-2-yl)methyl]-4-methylbenzensulfonamido}phenyl)acetic acid (145)
Source : Dual 5-Lipoxygenase/mPGES-1 inhibitor from .
| Property | Target Compound | Compound 145 |
|---|---|---|
| Sulfonamide Group | Present | Present |
| Bioactivity | Unknown | Enzyme inhibition (IC50 ~0.5 µM) |
| Synthesis Yield | Not reported | 77% |
Key Insight : The acetic acid substituent in Compound 145 improves water solubility, whereas the target compound’s methyl carbamate may prioritize membrane permeability over solubility .
(S)-N-((5-(Aminomethyl)thiophen-2-yl)sulfonyl)pyrrolidin-2-yl)acetic acid (8a)
| Property | Target Compound | Compound 8a |
|---|---|---|
| Thiophene Sulfonamide | Present | Present |
| Amino Group | Absent | Present (enhances basicity) |
| Bioactivity | Unknown | Antimetastatic (LOX inhibition) |
Physicochemical and Pharmacological Comparisons
Solubility and Lipophilicity
- Target Compound : Predicted low aqueous solubility due to the sulfamoyl and carbamate groups, but moderate logP (~2.5) from the furan-thiophene system.
- Albendazole : Higher logP (~3.8) due to the benzimidazole and propylthio groups, favoring lipid-rich environments .
- Compound 145 : Improved solubility from the acetic acid moiety (logP ~1.2) .
Table 1: Structural Comparison of Key Analogues
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility |
|---|---|---|---|
| Target Compound | ~422 | ~2.5 | Low |
| 4e | ~225 | ~1.8 | Moderate |
| Albendazole | 265.34 | ~3.8 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
